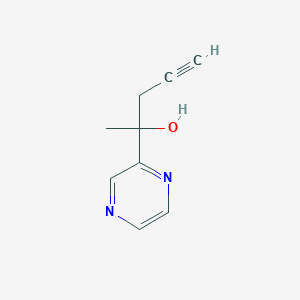
PA-Nic (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PA-Nic (TFA) is a photoactivatable form of nicotine, which can be photolyzed with approximately 405 nm laser flashes to efficiently release nicotine . This compound is particularly useful in neuroscience research for studying nicotinic acetylcholine receptors (nAChRs) in various experimental preparations and spatiotemporal scales .
Preparation Methods
PA-Nic (TFA) is synthesized through the alkylation of nicotine with a coumarin derivative to form a photolabile quaternary ammonium salt . The synthetic route involves the following steps:
Alkylation: Nicotine is alkylated with a coumarin derivative to form the quaternary ammonium salt.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Chemical Reactions Analysis
PA-Nic (TFA) undergoes photolysis when exposed to laser flashes of approximately 405 nm, releasing nicotine . The major reactions include:
Scientific Research Applications
PA-Nic (TFA) has several applications in scientific research:
Neuroscience: It is used to study the function of nicotinic acetylcholine receptors in brain tissue.
Optopharmacology: The compound is employed in optopharmacological studies to modulate native proteins with high spatiotemporal resolution.
Pharmacological Research: It is used to investigate the effects of nicotine on various biological systems.
Mechanism of Action
PA-Nic (TFA) exerts its effects through the following mechanism:
Photolysis: Upon exposure to approximately 405 nm laser flashes, PA-Nic (TFA) undergoes photolysis, releasing nicotine.
Nicotine Release: The released nicotine then interacts with nicotinic acetylcholine receptors (nAChRs) in the brain, modulating their activity.
Pathways Involved: The interaction with nAChRs affects various signaling pathways in the brain, influencing neurotransmission and other cellular processes.
Comparison with Similar Compounds
PA-Nic (TFA) can be compared with other photoactivatable compounds used in neuroscience research:
Cevimeline: Another photoactivatable compound used to study acetylcholine receptors.
PNU-282,987: A photoactivatable agonist for nicotinic acetylcholine receptors.
Milameline: Used in optopharmacological studies for its effects on acetylcholine receptors.
Oxotremorine: Another compound used to study acetylcholine receptor function.
PA-Nic (TFA) is unique due to its specific application in studying nicotinic acetylcholine receptors and its efficient release of nicotine upon photolysis .
Properties
Molecular Formula |
C28H27F6N3O10 |
|---|---|
Molecular Weight |
679.5 g/mol |
IUPAC Name |
2-[carboxymethyl-[4-[[(1S,2S)-1-methyl-2-pyridin-3-ylpyrrolidin-1-ium-1-yl]methyl]-2-oxochromen-7-yl]amino]acetic acid;2,2,2-trifluoroacetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C24H25N3O6.2C2HF3O2/c1-27(9-3-5-20(27)16-4-2-8-25-12-16)15-17-10-24(32)33-21-11-18(6-7-19(17)21)26(13-22(28)29)14-23(30)31;2*3-2(4,5)1(6)7/h2,4,6-8,10-12,20H,3,5,9,13-15H2,1H3,(H-,28,29,30,31);2*(H,6,7)/t20-,27-;;/m0../s1 |
InChI Key |
RWKRILUCCICVEF-HDYQNZDSSA-N |
Isomeric SMILES |
C[N@+]1(CCC[C@H]1C2=CN=CC=C2)CC3=CC(=O)OC4=C3C=CC(=C4)N(CC(=O)O)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)[O-] |
Canonical SMILES |
C[N+]1(CCCC1C2=CN=CC=C2)CC3=CC(=O)OC4=C3C=CC(=C4)N(CC(=O)O)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;3-chloro-2H-pyridin-2-ide;dichloride](/img/structure/B11928417.png)
![tetralithium;3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate](/img/structure/B11928418.png)
![2-[4-[1,2-diphenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11928419.png)

![[(3R)-3-Hydroxydodecanoyl]-L-carnitine](/img/structure/B11928434.png)
-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}phenyl)methyl}benzenesulfonic acid](/img/structure/B11928444.png)
![[2-(11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl)-2-oxoethyl] acetate](/img/structure/B11928445.png)



![4,4'-Dimethoxy-[2,2'-bipyridine] 1,1'-dioxide](/img/structure/B11928459.png)
![N-[(2-amino-6-fluorophenyl)methyl]-N-[2-(1,1-dioxothian-4-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B11928468.png)
![2-[[4-(6-bromo-1H-indazol-4-yl)triazol-1-yl]methyl]-6-[(4,4-dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B11928481.png)

